Ethyl 3-(5-Methyl-2-pyridyl)acrylate
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Overview
Description
Ethyl 3-(5-Methyl-2-pyridyl)acrylate is an organic compound with the molecular formula C11H13NO2. It is a derivative of pyridine, featuring an ethyl ester group attached to an acrylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(5-Methyl-2-pyridyl)acrylate can be synthesized through several methods. One common approach involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with ethyl acrylate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(5-Methyl-2-pyridyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acrylate moiety to an alcohol or alkane.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
Ethyl 3-(5-Methyl-2-pyridyl)acrylate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-Methyl-2-pyridyl)acrylate involves its interaction with specific molecular targets. The acrylate moiety can undergo Michael addition reactions with nucleophiles, while the pyridine ring can participate in coordination with metal ions or hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 3-(2-Pyridyl)acrylate: Similar structure but lacks the methyl group on the pyridine ring.
Methyl 3-(5-Methyl-2-pyridyl)acrylate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 3-(4-Methyl-2-pyridyl)acrylate: Similar structure but with the methyl group in a different position on the pyridine ring.
Uniqueness: this compound is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its reactivity and interaction with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs .
Biological Activity
Ethyl 3-(5-Methyl-2-pyridyl)acrylate is an organic compound notable for its unique structure, which includes an acrylate functional group and a pyridine ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals.
The molecular formula of this compound is C11H13N\O2, with a molecular weight of approximately 219.24 g/mol. The presence of the 5-methyl-2-pyridyl moiety contributes to its distinct chemical properties, which may influence its biological activity. Various synthetic routes can be employed to prepare this compound, making it accessible for research and application in different fields .
Antimicrobial Properties
Recent studies have indicated that compounds containing pyridine rings exhibit significant antimicrobial activity. This compound shares structural similarities with other pyridine derivatives known for their antibacterial and antifungal properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungi like Candida species .
The antibacterial activity is often quantified using Minimum Inhibitory Concentration (MIC) assays. While specific MIC data for this compound is not widely reported, related compounds have demonstrated promising results, suggesting potential efficacy for this compound as well.
Antitumor Activity
The antitumor potential of this compound is also noteworthy. Research has shown that pyridine derivatives can inhibit cancer cell proliferation. For example, studies on structurally similar compounds have revealed significant cytotoxic effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and glioblastoma (U-87). The cytotoxicity is typically assessed using MTT assays, which measure cell viability in the presence of the compound .
In silico modeling has suggested that these compounds may act on key signaling pathways involved in cancer progression, such as the mitogen-activated protein kinase (MAPK) pathway, by inhibiting specific kinases like BRAF and MEK .
Research Findings and Case Studies
Properties
IUPAC Name |
ethyl 3-(5-methylpyridin-2-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-14-11(13)7-6-10-5-4-9(2)8-12-10/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWGHICRWMFWAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=NC=C(C=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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